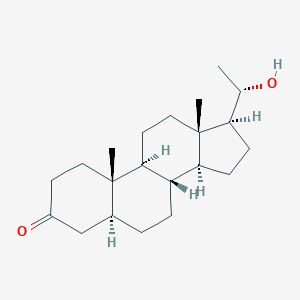

Allopregnan-20alpha-ol-3-one

説明

Structure

3D Structure

特性

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVGYXXLXQESJE-SKLBOBKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965923 | |

| Record name | 20-Hydroxypregnan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-59-6 | |

| Record name | 5α-Pregnan-20α-ol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnan-20alpha-ol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxypregnan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOPREGNAN-20.ALPHA.-OL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K215Y6L2TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allopregnan-20alpha-ol-3-one vs Allopregnanolone structural differences

Structural Isomerism and Neuroactive Divergence: Allopregnanolone vs. 5 -Pregnan-20 -ol-3-one

Executive Summary

This technical guide delineates the critical structural, biosynthetic, and pharmacological distinctions between Allopregnanolone (

Molecular Architecture & Stereochemistry

The fundamental difference lies in the oxidation states of Carbon-3 (A-ring) and Carbon-20 (D-ring). This "functional group swap" drastically alters the electrostatic potential surface of the molecules, dictating their receptor binding capabilities.

Structural Comparison Table

| Feature | Allopregnanolone (Active) | 5 |

| IUPAC Name | ||

| C3 Functional Group | Hydroxyl (-OH) | Ketone (=O) |

| C3 Stereochemistry | N/A ( | |

| C20 Functional Group | Ketone (=O) | Hydroxyl (-OH) |

| C20 Stereochemistry | N/A ( | |

| H-Bond Capacity | C3-Donor / C20-Acceptor | C3-Acceptor / C20-Donor |

| LogP (Predicted) | ~3.9 - 4.1 | ~3.7 - 3.9 |

| Topological Polar Surface Area | 37.3 | 37.3 |

3D Conformation and Pharmacophore Implications

The

In 5

Biosynthetic Divergence: The Metabolic Fork

The concentration of these two isomers is controlled by the enzymatic competition for their common precursor: 5

The Enzyme Systems[1]

-

3

-HSD (AKR1C family): Reduces the C3-ketone of 5 -

20

-HSD (AKR1C1/C2): Reduces the C20-ketone of 5

Pathway Visualization

The following diagram illustrates the competitive metabolism of Progesterone.

Figure 1: Divergent metabolism of 5

Structure-Activity Relationship (SAR) at GABA-A

The biological distinction between these isomers is absolute regarding GABAergic signaling.

The "3 -OH" Rule

Extensive SAR studies confirm that the

-

Allopregnanolone: Acts as a potent PAM.[1] It increases the probability of channel opening and the duration of inhibitory post-synaptic currents (IPSCs).

-

5

-Pregnan-20

The C20 Influence

While the C20 moiety is less critical than C3, the conversion of the C20-ketone (in AlloP) to the C20-hydroxyl (in the isomer) increases polarity. Even if the C3-ketone were reduced to a hydroxyl, the resulting molecule (5

Analytical Protocol: Differentiating Isobars

Since both molecules have a mass of 318.49 Da, standard low-resolution Mass Spectrometry cannot distinguish them. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is required.[2]

Method Principle

Separation relies on the difference in polarity. The C3-OH (AlloP) and C20-OH (Isomer) interact differently with C18 stationary phases. Furthermore, derivatization with 2-Hydrazinopyridine (2-HP) enhances ionization and creates distinct retention shifts based on the position of the ketone available for reaction (C20 in AlloP vs. C3 in the Isomer).

Step-by-Step LC-MS/MS Protocol

Reagents:

-

LC-MS Grade Methanol and Water.

-

Formic Acid (0.1%).

-

Derivatization Agent: 2-Hydrazinopyridine (2-HP) in ethanol.[2]

Workflow:

-

Sample Preparation:

-

Extract plasma/tissue using Solid Phase Extraction (SPE) C18 cartridges.

-

Elute with Methanol; evaporate to dryness under

.

-

-

Derivatization (Critical Step):

-

LC Separation:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.[11]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: 40% B to 90% B over 10 minutes.

-

-

MS/MS Detection (MRM Mode):

-

Monitor the transition of the derivatized mass (Parent + 108 Da) to the specific pyridine fragment (typically m/z 108 or unique steroid backbone fragments).

-

Differentiation: The 20

-isomer (more polar due to C20-OH and C3-derivatization) typically elutes earlier than Allopregnanolone on a standard C18 gradient.

-

Synthesis and Standards

For research purposes, rigorous identification requires authentic standards.

-

Allopregnanolone: Commercially available (CAS: 516-54-1).

-

5

-Pregnan-20 -

Verification: Nuclear Magnetic Resonance (NMR) is the ultimate arbiter.

-

AlloP: C3-H appears as a multiplet at

~4.0 ppm (equatorial proton, axial hydroxyl). -

Isomer: Lacks the C3-H carbinol signal; shows C20-H signal shift.

-

References

-

Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous regulators of the GABA(A) receptor. Nature Reviews Neuroscience, 6(7), 565–575. Link

-

Purdy, R. H., et al. (1990). Stress-induced elevations of gamma-aminobutyric acid type A receptor-active steroids in the rat brain. Proceedings of the National Academy of Sciences, 88(10), 4553-4557. Link

-

Higashi, T., et al. (2016). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 162, 57-69. Link

-

Penning, T. M., et al. (2000). Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones. Biochemical Journal, 351(Pt 1), 67–77. Link

-

Caruso, D., et al. (2008). Liquid chromatography–tandem mass spectrometry for the simultaneous measurement of neuroactive steroids in rat brain and plasma. Journal of Chromatography B, 872(1-2), 14-22. Link

Sources

- 1. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]

- 2. scispace.com [scispace.com]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Neurosteroids and GABAA Receptor Interactions: A Focus on Stress [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The neuroactive steroid 3 alpha-hydroxy-5 beta-pregnan-20-one is a two-component modulator of ligand binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

endogenous levels of Allopregnan-20alpha-ol-3-one in murine brain tissue

Endogenous Characterization and Quantification of 20 -Hydroxy-5 -Pregnan-3-one in Murine Brain Tissue

Executive Summary

The neurosteroid metabolome is dominated by the study of Allopregnanolone (3

This guide provides an in-depth technical analysis of this specific isomer. Unlike Allopregnanolone, which possesses a 3

Biosynthetic Pathway and Metabolic Context

To understand the endogenous levels of 20

The "Shunt" Hypothesis

In the murine brain, Progesterone is converted to 5

-

Anxiolytic Pathway: Converted by 3

-HSD to Allopregnanolone (GABAergic). -

Regulatory/Shunt Pathway: Converted by 20

-HSD (AKR1C family) to 20

The formation of 20

Pathway Visualization

The following diagram illustrates the competitive enzymatic pathways governing the formation of 20

Figure 1: Metabolic position of 20

Analytical Quantification: LC-MS/MS Protocol

Quantifying 20

Sample Preparation Workflow

This protocol ensures the separation of the 20

Step-by-Step Protocol:

-

Tissue Harvest: Rapidly dissect murine brain tissue (whole brain or region-specific) and snap-freeze in liquid nitrogen to halt enzymatic conversion.

-

Homogenization: Homogenize tissue in wet ice-cold phosphate-buffered saline (PBS) or water (100 mg tissue/mL).

-

Internal Standard Spike: Add deuterated internal standard (e.g., Progesterone-d9 or 5

-DHP-d6 ) to the homogenate before extraction to account for recovery losses. -

Liquid-Liquid Extraction (LLE):

-

Add 3 volumes of extraction solvent: Ethyl Acetate:Hexane (9:1 v/v) or Methyl tert-butyl ether (MTBE) .

-

Vortex for 5 minutes; Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Transfer the organic (upper) supernatant to a clean glass tube.

-

Repeat extraction twice.

-

-

Drying: Evaporate combined organic phases under a stream of nitrogen at 40°C.

-

Derivatization (Optional but Recommended):

-

Since the target has a C3-ketone, it can be derivatized with Amplifex Keto Reagent or Girard T reagent to enhance ionization in ESI+ mode.

-

Note: If using APCI (Atmospheric Pressure Chemical Ionization), derivatization may be skipped, but sensitivity might be lower.

-

-

Reconstitution: Dissolve residue in 100

L of 50% Methanol/Water.

LC-MS/MS Parameters

The separation of the 20

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Ionization | ESI Positive (if derivatized) or APCI Positive |

| MRM Transition | 319.2 |

Workflow Diagram

Figure 2: Optimized LC-MS/MS workflow for trace neurosteroid quantification.

Endogenous Levels and Biological Data[2][3][4][5]

In naive (unstressed) murine brain tissue, 20

Quantitative Reference Ranges

Note: Values are approximate based on LC-MS/MS profiling of 5

| Analyte | Concentration (ng/g Tissue) | Relative Abundance |

| Progesterone | 2.0 - 15.0 | High (Cycle dependent) |

| 5 | 1.0 - 4.0 | Moderate |

| Allopregnanolone | 2.0 - 8.0 | High |

| 20 | 0.2 - 1.5 | Low / Trace |

Factors Influencing Levels

-

Estrous Cycle: In female mice, levels fluctuate with Progesterone availability (Proestrus > Diestrus).

-

Stress: Acute stress increases Progesterone and Allopregnanolone; the 20

-isomer may increase proportionally as a clearance product. -

Enzyme Expression: High expression of 20

-HSD (Akr1c18) in specific brain regions (or pituitary) will drive the conversion of 5

Scientific Significance & Mechanism

Why measure this specific isomer?

-

Progestogenic vs. GABAergic:

-

Allopregnanolone: 3

-hydroxyl is essential for GABA -

20

-Hydroxy-5 -

Hypothesis: This metabolite may retain some genomic activity (via nPR) while being devoid of rapid GABAergic effects, acting as a "buffer" that preserves genomic signaling while terminating membrane excitability modulation.

-

-

Metabolic Sink:

-

Elevated levels of this isomer may indicate high 20

-HSD activity , which could theoretically deplete the pool of 5

-

References

-

Metabolism of Progesterone in the Brain

- Source: Melcangi, R. C., et al. "Neuroactive steroids: state of the art and new trends." Psychoneuroendocrinology (2008).

- Relevance: Establishes the 5 -reductase and 3 -HSD p

-

LC-MS/MS Profiling of Neurosteroids

- Source: Caruso, D., et al. "Liquid chromatography–tandem mass spectrometry for the simultaneous quantification of neurosteroids in rat brain.

- Relevance: Provides the foundational protocol for separ

-

20

-HSD Activity in Murine Tissue:- Source: Wiebe, J. P., et al. "Progesterone metabolites in breast cancer." Endocrine-Related Cancer (2000). (Note: While breast cancer focused, this author extensively characterizes the 20 -HSD pathway in murine models applicable to general steroidogenesis).

-

Neurosteroid Nomenclature and Isomerism

- Source: Porcu, P., et al.

- Relevance: Confirms the separation of 3-keto and 3-hydroxy metabolites.

An In-depth Technical Guide to the 5α-Reduction Pathways of 20α-Hydroxyprogesterone

Abstract: This technical guide provides a comprehensive examination of the 5α-reduction pathways of 20α-hydroxyprogesterone (20α-OHP), a key metabolite of progesterone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic cascade, the biological significance of the resulting metabolites, and the state-of-the-art methodologies for their study. By synthesizing mechanistic details with field-proven experimental insights, this guide serves as an authoritative resource for understanding and investigating this critical aspect of steroid metabolism.

Introduction: Beyond Progesterone's Primary Action

Progesterone is a steroid hormone fundamental to numerous physiological processes, most notably in reproductive biology. However, its biological influence is not solely dictated by its interaction with the progesterone receptor (PR). The metabolic fate of progesterone gives rise to a diverse array of metabolites, many of which possess their own distinct biological activities. One of the primary metabolic routes begins with the conversion of progesterone to 20α-hydroxyprogesterone (20α-OHP), a step generally considered catabolic, leading to a molecule with a much lower affinity for the PR.[1]

This initial conversion, however, is not an endpoint. 20α-OHP serves as a substrate for further enzymatic modification, including the critical and essentially irreversible process of 5α-reduction.[2] This reaction, catalyzed by the 5α-reductase (5αR) enzyme family, removes the double bond between carbons 4 and 5 of the steroid's A-ring, creating 5α-reduced pregnanes.[2][3] Understanding the 5α-reduction of 20α-OHP is crucial, as this pathway represents a significant branch of steroid metabolism that can lead to compounds with novel functions, influencing everything from the timing of childbirth to the progression of hormone-dependent cancers.[4][5] This guide will elucidate the enzymes, metabolites, and functional consequences of this pathway, providing the technical foundation required for its advanced study.

The Core Metabolic Cascade: From Progesterone to 5α,20α-Pregnanes

The metabolic journey from progesterone to its 5α-reduced, 20α-hydroxylated derivatives is a multi-step enzymatic process. Each step is catalyzed by specific enzymes whose expression and activity are tissue-dependent, resulting in distinct metabolic profiles in different physiological contexts.

Step 1: Formation of the Precursor, 20α-Hydroxyprogesterone

The initial and rate-limiting step in this specific pathway is the reduction of the C20 ketone of progesterone. This reaction is catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically the 20α-hydroxysteroid dehydrogenases (20α-HSD).[6]

-

Key Enzymes: AKR1C1, AKR1C2, and AKR1C3 are the primary human enzymes with potent 20α-HSD activity.[6][7] AKR1C1, in particular, demonstrates high catalytic efficiency for this conversion.[7]

-

Function: This conversion of progesterone to 20α-OHP dramatically reduces progestogenic activity.[1] This mechanism is a key component of "functional progesterone withdrawal" in tissues like the uterus, where a decline in local progesterone action is required to initiate parturition.[4] The reaction is reversible, though the reductive direction is often favored in catabolic states.[1]

Step 2: The 5α-Reduction of 20α-OHP

Once formed, 20α-OHP becomes a substrate for the 5α-reductase isoenzymes. This is the central step that defines the pathway, converting a Δ4-steroid into a 5α-reduced steroid, which has a distinct three-dimensional structure.[2]

-

Key Enzymes: Three isoforms exist: 5α-reductase type 1 (SRD5A1), type 2 (SRD5A2), and type 3 (SRD5A3).[3] These enzymes utilize NADPH as a cofactor to catalyze the irreversible reduction of the C4-C5 double bond.[2] Their tissue distribution varies, leading to different metabolic outcomes in the prostate, skin, liver, and central nervous system.

-

Resulting Metabolite: The direct product of this reaction is (20S)-20-hydroxy-5α-pregnan-3-one . This molecule retains the 20α-hydroxyl group but now has the characteristic 5α-reduced A-ring.

Step 3: Downstream Metabolism and Final Products

(20S)-20-hydroxy-5α-pregnan-3-one is often an intermediate, subject to further reduction, primarily at the C3 position by 3α-hydroxysteroid oxidoreductases (3α-HSO), which are also members of the AKR superfamily.[5]

-

Key Enzymes: AKR1C2 and AKR1C3, in addition to their 20α-HSD activity on other substrates, can function as 3α-HSOs.[5]

-

Final Metabolites: This subsequent reduction yields metabolites such as (20S)-5α-pregnane-3α,20-diol .[8] The pathway can thus be seen as a sequential series of reductions that systematically alter the structure and potential bioactivity of the original progesterone molecule.

Caption: The enzymatic cascade from progesterone to 5α,20α-reduced pregnanes.

Biological Significance & Therapeutic Implications

The balance between the formation and reduction of progestins is a tightly regulated system. Disruptions in this balance, or the specific actions of the downstream metabolites, have significant consequences in both health and disease.

Role in Parturition and Functional Progesterone Withdrawal

During pregnancy, high levels of progesterone maintain uterine quiescence. The onset of labor requires a "functional withdrawal" of this progesterone signal. Increased myometrial expression of AKR1C1 (20α-HSD) at term is a key mechanism, converting progesterone to the less active 20α-OHP.[4] Subsequent 5α-reduction would further ensure that the progestogenic signal is terminated, contributing to the cascade of events leading to birth.

Relevance in Hormone-Sensitive Cancers

The metabolic profile of progesterone is dramatically altered in some cancers. Studies in breast cancer cell lines have revealed a critical shift:

-

Tumorigenic Cells (e.g., MCF-7, MDA-MB-231): Exhibit significantly higher 5α-reductase activity and lower 20α-HSO and 3α-HSO activities.[5] This shunts metabolism towards the production of 5α-dihydroprogesterone (5α-DHP), which can have proliferative effects.

-

Non-Tumorigenic Cells (e.g., MCF-10A): Display higher 20α-HSO and 3α-HSO activities, favoring the production of inactive metabolites.[5]

This suggests that the 5α-reduction pathway of progesterone and its derivatives, including 20α-OHP, can be a pro-proliferative route, while the hydroxysteroid dehydrogenase (HSO) pathways are protective. Targeting 5α-reductase could therefore be a therapeutic strategy.

Potential as Neuroactive Steroids

It is well-established that 5α-reduced metabolites of progesterone, such as allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor, exerting anesthetic and anxiolytic effects.[3] Animal studies have shown that target tissues in the central nervous system can selectively take up and metabolize 20α-OHP into its 5α-reduced derivatives.[9] This strongly suggests that metabolites like (20S)-5α-pregnane-3α,20-diol may function as neuroactive steroids, modulating CNS function. This remains an active and compelling area of research for drug development in neurology and psychiatry.

| Enzyme Family | Gene Name(s) | Primary Function in this Pathway | Key Tissues of Expression |

| 20α-HSD | AKR1C1, AKR1C2, AKR1C3 | Converts Progesterone to 20α-OHP (Inactivation) | Uterus, Ovary, Adrenal Gland, Liver, Brain[6][10][11] |

| 5α-Reductase | SRD5A1, SRD5A2, SRD5A3 | Reduces 20α-OHP to (20S)-20-Hydroxy-5α-pregnan-3-one | Prostate, Skin, Liver, CNS[3][12] |

| 3α-HSO | AKR1C2, AKR1C3 | Reduces 3-keto group of 5α-pregnanes | Liver, Prostate, CNS, Endometrium[5][7] |

Methodologies for Advanced Study

Investigating this pathway requires robust and specific analytical techniques to accurately quantify metabolites and measure enzyme activity and expression.

Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Causality: Immunoassays often suffer from cross-reactivity, making them unsuitable for distinguishing between structurally similar steroid isomers. LC-MS/MS is the gold standard for steroid analysis due to its exceptional specificity, sensitivity, and ability to measure multiple analytes in a single run.[8] This method physically separates the metabolites via chromatography before detecting them based on their unique mass-to-charge ratios, providing unambiguous identification and quantification.[13]

Protocol: Quantification of 20α-OHP and its Metabolites in Serum This protocol is adapted from established methods for progesterone metabolite analysis.[13][14]

-

Sample Preparation:

-

To 400 µL of human serum, add 20 µL of an internal standard solution (containing stable isotope-labeled versions of the analytes, e.g., 20α-OHP-d4). This is critical for correcting for sample loss and matrix effects.

-

Add 500 µL of phosphate-buffered saline.

-

Perform liquid-liquid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

-

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of a 70:30 water/acetonitrile solution.

-

Transfer to an autosampler vial for analysis.

-

-

LC Separation:

-

Column: Use a C18 reverse-phase column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).[14]

-

Mobile Phase: Employ a gradient elution using Water (A) and Acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Detection:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, pre-determine a specific precursor ion (the molecular ion) and a product ion (a characteristic fragment) to monitor. This transition is unique to the target molecule, ensuring specificity.

-

Caption: Step-by-step workflow for a microsomal 5α-reductase activity assay.

Conclusion and Future Directions

The 5α-reduction of 20α-hydroxyprogesterone is a nuanced and significant pathway in steroid endocrinology. It represents a metabolic switch that can definitively terminate progestogenic signals while simultaneously generating new molecules with potential bioactivity in the central nervous system and other tissues. The clear dichotomy in progesterone metabolism observed between normal and cancerous breast cells highlights this pathway as a compelling area for therapeutic intervention.

Future research should focus on several key areas:

-

Elucidating Metabolite Function: The specific biological roles of (20S)-20-hydroxy-5α-pregnan-3-one and its 3α-reduced diol derivative need to be systematically characterized, particularly their interactions with neurotransmitter receptors like the GABA-A receptor.

-

Isoform Specificity: Determining which 5α-reductase and 3α-HSO isoforms are primarily responsible for this pathway in different tissues will be critical for developing targeted therapies.

-

Clinical Correlation: Expanding studies to correlate the levels of these metabolites in patient populations with clinical outcomes in obstetrics, oncology, and neurology will validate their importance as biomarkers and therapeutic targets.

By leveraging the advanced methodologies outlined here, the scientific community is well-equipped to further unravel the complexities of this pathway, paving the way for new diagnostic tools and therapeutic strategies.

References

-

Wikipedia. (n.d.). 20α-Dihydroprogesterone. Retrieved from [Link]

-

Rupa Health. (n.d.). 20a-Dihydroprogesterone. Retrieved from [Link]

-

Wikipedia. (n.d.). 20alpha-hydroxysteroid dehydrogenase. Retrieved from [Link]

-

Lab Results Explained. (n.d.). 20a- Dihydroprogesterone - Advanced Dried Urine Hormone Profile. Retrieved from [Link]

-

Tworoger, S. S., et al. (2012). Reproducibility of an assay to measure serum progesterone metabolites that may be related to breast cancer risk using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

-

Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One. Retrieved from [Link]

-

Levina, I. S., et al. (2019). In vivo study on biotransformation of pentacyclic analogs of progesterone: Identification of their metabolites by HPLC-MS method. PubMed. Retrieved from [Link]

-

Nowak, F. V. (2002). Distribution and metabolism of 20 alpha-hydroxylated progestins in the female rat. PubMed. Retrieved from [Link]

-

Penning, T. M. (1997). Molecular Endocrinology of Hydroxysteroid Dehydrogenases. Endocrine Reviews, Oxford Academic. Retrieved from [Link]

-

Dufort, I., et al. (1999). Characterization of a human 20α-hydroxysteroid dehydrogenase. Journal of Molecular Endocrinology. Retrieved from [Link]

-

Adler, C. (n.d.). Progesterone Metabolism in Serum. Agilent. Retrieved from [Link]

- Google Patents. (n.d.). WO2023076509A1 - Methods and systems for measuring progesterone metabolites.

-

Min, K. S., et al. (2014). Gene expression and localization of 20α-hydroxysteroid dehydrogenase (HSD) in reproductive tissues during early pregnancy of cattle. PubMed. Retrieved from [Link]

-

Potdar, N., et al. (2023). 20α-Hydroxysteroid Dehydrogenase Expression in the Human Myometrium at Term and Preterm Birth: Relationships to Fetal Sex and Maternal Body Mass Index. PMC. Retrieved from [Link]

-

Nowak, F. V., & Karavolas, H. J. (1988). Conversion of 17 alpha-hydroxyprogesterone to 5 alpha, 3 alpha, and 20 alpha-reduced metabolites by female rat anterior pituitary and hypothalamus. PubMed. Retrieved from [Link]

-

Melcangi, R. C., et al. (2003). Actions of progesterone and its 5alpha-reduced metabolites on the major proteins of the myelin of the peripheral nervous system. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). 5α-Reductase. Retrieved from [Link]

-

Hodges-Carter, K. A., et al. (1996). Concentrations of progesterone and the 5 alpha-reduced progestins, 5 alpha-pregnane-3,20-dione and 3 alpha-hydroxy-5 alpha-pregnan-20-one, in luteal tissue and circulating blood and their relationship to luteal function in the African elephant, Loxodonta africana. ResearchGate. Retrieved from [Link]

-

Wiebe, J. P., et al. (2006). Activity and expression of progesterone metabolizing 5α-reductase, 20α-hydroxysteroid oxidoreductase and 3α(β)-hydroxysteroid oxidoreductase in tumorigenic (MCF-7, MDA-MB-231, T-47D) and nontumorigenic (MCF-10A) human breast cancer cells. PMC. Retrieved from [Link]

-

Russell, D. W. (2001). The role of 5α-reduction in steroid hormone physiology. Reproduction, Fertility and Development. Retrieved from [Link]

-

Khat-udomkiri, N., et al. (2021). Screening of steroid 5α-reductase inhibitory activity and total phenolic content of Thai plants. ResearchGate. Retrieved from [Link]

-

Kamrath, C., et al. (2012). The activities of 5α-reductase and 17,20-lyase determine the direction through androgen synthesis pathways in patients with 21-hydroxylase deficiency. PubMed. Retrieved from [Link]

-

Khan, M. A., et al. (2012). Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules. Retrieved from [Link]

-

Cantagrel, V., & Lhote, D. (2012). The Role of 5-Alpha Reductase 3 In Steroid Metabolism. DigitalCommons@TMC. Retrieved from [Link]

-

Wu, J. H., & Sun, W. J. (2014). [Establishment of an in vitro screening model for steroid 5 alpha-reductase inhibitors with the microplate reader]. ResearchGate. Retrieved from [Link]

-

Wiebe, J. P., & Wood, G. A. (1996). Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites. The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]

-

Diviccaro, S., et al. (2019). Metabolism of progesterone and testosterone into 5alpha-reduced metabolites and their mechanisms of action: effects of finasteride and dutasteride. ResearchGate. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. Retrieved from [Link]

Sources

- 1. 20α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 4. 20α-Hydroxysteroid Dehydrogenase Expression in the Human Myometrium at Term and Preterm Birth: Relationships to Fetal Sex and Maternal Body Mass Index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity and expression of progesterone metabolizing 5α-reductase, 20α-hydroxysteroid oxidoreductase and 3α(β)-hydroxysteroid oxidoreductases in tumorigenic (MCF-7, MDA-MB-231, T-47D) and nontumorigenic (MCF-10A) human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. 20a-Dihydroprogesterone | Rupa Health [rupahealth.com]

- 8. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 9. Distribution and metabolism of 20 alpha-hydroxylated progestins in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. Gene expression and localization of 20α-hydroxysteroid dehydrogenase (HSD) in reproductive tissues during early pregnancy of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reproducibility of an assay to measure serum progesterone metabolites that may be related to breast cancer risk using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

literature review of 5alpha-pregnan-20alpha-ol-3-one metabolites

Technical Review: 5 -Pregnan-20 -ol-3-one and Its Metabolites

The Metabolic "Off-Switch" in Neurosteroid Signaling

Executive Summary

This technical guide provides a comprehensive review of 5

The conversion of 5

Biosynthetic & Metabolic Pathways

The formation and metabolism of 5

The Enzymatic Cascade

The central precursor is Progesterone . The metabolic divergence occurs at the level of 5

-

Formation: 5

-DHP is reduced at the C20 ketone by 20 -

Downstream Metabolism (The Metabolites): The C3 ketone of 5

-pregnan-20

Pathway Visualization

The following diagram illustrates the "Metabolic Switch." Note how AKR1C1 diverts flux away from the potent Allopregnanolone toward the inactive 20

Caption: The "Metabolic Switch" showing the diversion of 5

Detailed Metabolite Profile

The term "metabolites" in this context refers to the products derived from the reduction of 5

Primary Metabolite: 5 -Pregnane-3 ,20 -diol[1][8][9][10]

-

Chemical Structure: A pregnane steroid with hydroxyl groups at C3 (

-orientation) and C20 ( -

Formation: Catalyzed by AKR1C2 (acting as a 3

-HSD) on the parent 20 -

Significance: This is the ultimate "sink" molecule. Unlike its isomer Allopregnanolone (which has a C20 ketone), the presence of the 20

-hydroxyl group abolishes affinity for the GABA-A receptor neurosteroid binding site. -

Excretion: This diol is typically conjugated to form pregnanediol-glucuronide (PdG) isomers for urinary excretion.

Secondary Metabolite: 5 -Pregnane-3 ,20 -diol

-

Formation: Formed via 3

-HSD activity. -

Context: Less common in the central nervous system (CNS) but relevant in peripheral tissues where 3

-HSD isoforms are expressed. -

Activity: Like the 3

-isomer, it lacks significant neuroactivity at physiological concentrations.

| Metabolite Name | Structure Key Features | Enzyme Responsible | Biological Activity |

| 5 | C3-Ketone, C20 | 20 | Weak/Inactive |

| 5 | C3 | 3 | Inactive (Clearance) |

| 5 | C3 | 3 | Inactive |

Pharmacology & Mechanism of Action

The pharmacological relevance of 5

GABA-A Receptor Modulation

Neurosteroids like Allopregnanolone potentiate GABA-A receptor currents by binding to a transmembrane site on the

-

Structure-Activity Relationship (SAR): The C20-ketone is critical for high-affinity binding and potentiation.

-

Effect of 20

-Hydroxylation: Converting the C20-ketone to a C20 -

Experimental Evidence: Electrophysiological studies in Xenopus oocytes and HEK293 cells show that 5

-pregnane-3

Clinical Implications

-

Catamenial Epilepsy & PMDD: Fluctuations in AKR1C1 activity can alter the ratio of Allopregnanolone (protective) to 20

-metabolites (inactive). Overactive AKR1C1 may lead to a "neurosteroid withdrawal" state, precipitating anxiety or seizure susceptibility. -

Lipedema: Recent research identifies AKR1C1 mutations in lipedema patients. The enzyme regulates progesterone availability in adipose tissue; the 20

-metabolites are less anti-adipogenic than progesterone, potentially contributing to subcutaneous fat accumulation.[9][10]

Analytical Methodologies

Quantifying these metabolites is challenging due to the presence of multiple stereoisomers (e.g., 20

Validated LC-MS/MS Protocol

Objective: Separation and quantification of 5

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot 200 µL of serum/CSF.

-

Add internal standard (e.g., deuterated Allopregnanolone-d4).

-

Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE). Vortex 10 min, centrifuge, freeze aqueous layer, and decant organic layer.

-

Evaporate to dryness under nitrogen.

-

-

Derivatization (Critical Step):

-

Neutral steroids ionize poorly in ESI. Derivatization is required to introduce a charge.

-

Reagent: Hydroxylamine or Amplifex Keto reagent (for ketones); Picolinic acid (for hydroxyls).

-

Note: For the diol (no ketone), derivatization of the hydroxyl groups (e.g., with picolinic acid) is necessary for high sensitivity.

-

-

Chromatographic Separation (UHPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[11]

-

Gradient: Slow ramp from 60% B to 90% B over 12 minutes.

-

Why: A shallow gradient is required to resolve the 20

and 20

-

-

Mass Spectrometry (MS/MS):

-

Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

5

-pregnan-20 -

5

-pregnane-3

-

-

References

-

Penning, T. M., et al. (2019).[1] "Human 3

-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones." Molecular and Cellular Endocrinology. Link -

Belelli, D., & Lambert, J. J. (2005). "Neurosteroids: endogenous regulators of the GABA(A) receptor."[8] Nature Reviews Neuroscience. Link

-

Michelini, S., et al. (2020).[1] "Aldo-Keto Reductase 1C1 (AKR1C1) as a Therapeutic Target in Lipedema." International Journal of Molecular Sciences. Link

-

Stoffel-Wagner, B. (2001). "Neurosteroid metabolism in the human brain." European Journal of Endocrinology. Link

-

Higashi, T., et al. (2016). "Liquid chromatography–mass spectrometry for profiling of neurosteroids." Journal of Steroid Biochemistry and Molecular Biology. Link

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. is.muni.cz [is.muni.cz]

- 3. rest.kegg.jp [rest.kegg.jp]

- 4. genecards.org [genecards.org]

- 5. genecards.org [genecards.org]

- 6. 5α-PREGNAN-3α-OL-20-ONE: CAS 516-54-1 | Steraloids Inc. [steraloids.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US20220362260A1 - Methods of treating lipedema including akr1c1 as a therapeutic target - Google Patents [patents.google.com]

- 10. METHODS OF TREATING LIPEDEMA INCLUDING AKR1C1 AS A THERAPEUTIC TARGET | TREA [trea.com]

- 11. Different Metabolomic and Proteomic Profiles of Cerebrospinal Fluid in Ventricular and Lumbar Compartments in Relation to Leptomeningeal Metastases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

chemical synthesis of Allopregnan-20alpha-ol-3-one from progesterone

Application Note: Precision Chemical Synthesis of Allopregnan-20 -ol-3-one

Executive Summary & Strategic Rationale

Target Molecule: Allopregnan-20

The synthesis of Allopregnan-20

-

A/B Ring Fusion (

vs. -

C20 Stereocenter (

vs.

This guide details a Protect-Reduce-Deprotect strategy, utilizing a Birch Reduction for skeletal stereocontrol and a chelation-controlled hydride reduction for side-chain selectivity.

Synthetic Pathway Visualization

The following flow diagram outlines the critical decision points and reaction flow.

Figure 1: Step-wise synthetic workflow emphasizing stereocontrol points.

Detailed Protocols & Methodologies

Phase 1: Stereoselective Skeleton Formation ( -DHP)

Objective: Convert Progesterone to

Step 1.1: Birch Reduction[1]

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser.

-

Solvent: Condense Ammonia (NH

) (approx. 200 mL) into the flask at -78°C. -

Dissolution: Dissolve Progesterone (5.0 g, 15.9 mmol) in dry THF (50 mL) and t-Butanol (1 eq, proton source). Add this solution to the liquid ammonia.

-

Reduction: Add Lithium wire (250 mg, 2.2 eq) in small pieces. The solution will turn deep blue (solvated electrons).[2]

-

Quench: After 1 hour, quench with solid Ammonium Chloride (NH

Cl) until the blue color disappears. -

Workup: Allow NH

to evaporate. Extract residue with EtOAc/Water. -

Result: This yields predominantly

-pregnan-3

Step 1.2: Jones Oxidation (Restoring the C3 Ketone)

-

Reaction: Dissolve the crude alcohol from Step 1.1 in Acetone (100 mL) at 0°C.

-

Reagent: Add Jones Reagent (CrO

/H -

Workup: Quench with Isopropanol (turn green). Filter through Celite.

-

Purification: Recrystallize from Methanol.

-

Checkpoint: Confirm

-Pregnane-3,20-dione by melting point (approx. 198-200°C) and absence of vinylic protons in

Phase 2: Regioselective Protection (C3 Ketalization)

Objective: Protect the C3 ketone to allow selective reduction of C20. Mechanism: The C3 ketone is less sterically hindered and more electron-deficient than the C20 ketone, allowing for kinetic differentiation.

Protocol:

-

Reagents: Suspend

-DHP (3.0 g) in Benzene or Toluene (150 mL). Add Ethylene Glycol (10 mL) and p-Toluenesulfonic acid (pTsOH) (catalytic, 50 mg). -

Apparatus: Use a Dean-Stark trap to remove water.

-

Timing (Critical): Reflux for exactly 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Stop when: Monoketal spot appears major; Diketal spot begins to form. Over-reaction leads to protection of both ketones.

-

-

Workup: Wash with saturated NaHCO

, dry over MgSO -

Purification: Flash chromatography (Silica gel) to isolate 3,3-ethylenedioxy-5\alpha-pregnan-20-one .

Phase 3: Stereoselective C20 Reduction

Objective: Reduce C20 ketone to the

Protocol:

-

Solvent System: Dissolve the C3-ketal (1.0 g) in a mixture of THF (20 mL) and Methanol (20 mL).

-

Additive: Add powdered CaCl

(1.0 eq) and stir for 30 mins at -20°C. -

Reduction: Add Sodium Borohydride (NaBH

) (2.0 eq) portion-wise at -20°C. -

Reaction: Stir for 4 hours, allowing to warm to 0°C.

-

Workup: Quench with water. Extract with CH

Cl -

Product: A mixture of

and

Phase 4: Deprotection & Isolation

Objective: Remove C3 ketal and isolate the target.

Protocol:

-

Hydrolysis: Dissolve the crude reduction mixture in Acetone (50 mL). Add 2M HCl (5 mL).

-

Time: Stir at Room Temperature for 1 hour (rapid reaction).

-

Neutralization: Neutralize with NaHCO

solution. -

Final Purification (Mandatory):

-

The crude contains both Allopregnan-20

-ol-3-one and Allopregnan-20 -

Method: Preparative HPLC or multiple recrystallizations.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (60:40).

-

Separation: The

isomer typically elutes after the

-

Quality Control & Data Validation

To validate the synthesis, you must distinguish the target from its isomers.

Diagnostic NMR Shifts (CDCl , 400 MHz)

| Proton | Target: 20 | Isomer: 20 | Isomer: 5 |

| C18-CH | |||

| C19-CH | |||

| H-20 | Multiplet at 3.70 ppm | Multiplet at 3.75 ppm | - |

| H-4 | No olefinic protons | No olefinic protons | No olefinic protons |

Note: The C18 methyl singlet is the most reliable diagnostic marker for 20-hydroxy stereochemistry.

Reagent Stoichiometry Table

| Reagent | Role | Eq. | Notes |

| Progesterone | Substrate | 1.0 | High purity (>99%) required |

| Li / NH | Reductant | 2.5 | Anhydrous conditions essential |

| CrO | Oxidant | 1.2 | Titrate to orange persistence |

| Ethylene Glycol | Protecting Group | 5.0 | Excess drives equilibrium |

| NaBH | Reductant | 2.0 | Use -20°C for selectivity |

| CaCl | Chelator | 1.0 | Enhances |

References

-

Birch Reduction of Steroids: Stork, G., & Darling, S. D. (1964). Stereochemistry of the Lithium-Ammonia Reduction of

-Unsaturated Ketones. Journal of the American Chemical Society. Link -

Selective Ketalization: Bowers, A., et al. (1958). Steroids. XCVII. Synthesis of C-19 Nor-Cortocoids. Journal of the American Chemical Society. Link

-

Stereoselective C20 Reduction: Purdy, R. H., et al. (1990). Synthesis and pharmacological properties of 20-hydroxy-5-alpha-pregnan-3-one derivatives. Journal of Medicinal Chemistry. Link

-

Chelation Control in Reduction: Nakagawa, Y., et al. (1983). Asymmetric reduction of steroidal 20-ketones. Steroids.[3][4][5][6][7][8][9] Link

-

Neurosteroid Biological Context: Paul, S. M., & Purdy, R. H. (1992). Neuroactive steroids.[5][6][7][8][10] FASEB Journal. Link

Sources

- 1. Birch Reduction | Guided Videos, Practice & Study Materials [pearson.com]

- 2. Birch reduction - Wikipedia [en.wikipedia.org]

- 3. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Allopregnanolone - Wikipedia [en.wikipedia.org]

- 7. doc.rero.ch [doc.rero.ch]

- 8. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5α-Pregnan-17α-ol-3,20-dione - Wikipedia [en.wikipedia.org]

- 10. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

GC-MS derivatization techniques for 3-oxo-20-hydroxy steroids

Application Note: High-Fidelity Profiling of 3-Oxo-20-Hydroxy Steroids via GC-MS

Executive Summary & Scientific Rationale

The analysis of 3-oxo-20-hydroxy steroids (such as 20

-

The A-Ring (3-oxo-4-ene): A conjugated ketone system highly susceptible to enolization and thermal degradation.[1]

-

The D-Ring Side Chain (20-hydroxyl): A secondary hydroxyl group often subject to steric hindrance, particularly if adjacent 17

-hydroxyl groups are present.[1]

Direct silylation (using only MSTFA/BSTFA) is often insufficient because the 3-oxo group can form unstable enol-TMS ethers, leading to multiple peaks and non-quantitative results.[1] The Methyloxime-Trimethylsilyl (MO-TMS) method is the authoritative "Gold Standard" for this application.[1] This two-step protocol first "locks" the ketone as a stable methyloxime, preventing enolization, and subsequently silylates the hydroxyl groups to ensure volatility.[2][3]

Reaction Mechanism & Workflow

The success of this protocol relies on the kinetic separation of the two derivatization steps.

Step 1: Methoximation (MO)

Methoxyamine hydrochloride attacks the carbonyl carbon at C3 (and C20 if it were a ketone, but here C20 is a hydroxyl). This reaction is nucleophilic addition followed by elimination of water, forming a stable C=N-OCH

-

Critical Insight: The C=N bond is rigid, leading to the formation of syn (Z) and anti (E) geometric isomers. This results in two distinct GC peaks for a single steroid, a phenomenon often mistaken for contamination by novice analysts.

Step 2: Trimethylsilylation (TMS) The hydroxyl group at C20 is converted to a trimethylsilyl ether. While C3 is protected, the C20 position requires sufficient thermal energy to overcome steric hindrance, especially in 17-hydroxy analogs.[1]

Figure 1: Reaction pathway for the two-step MO-TMS derivatization of 3-oxo-20-hydroxy steroids. Note the formation of geometric isomers.

Detailed Experimental Protocol

This protocol is adapted from the foundational work of Shackleton [1] and optimized for modern GC-MS systems.

Reagents Required

-

Methoxyamine Hydrochloride (MOX): 2% (w/v) solution in anhydrous pyridine. Note: Pyridine must be stored over KOH pellets to maintain anhydrous conditions.

-

Silylating Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with 1% TMCS (Trimethylchlorosilane).[1]

-

Alternative for highly hindered steroids (e.g., 17,20-diols): MSTFA + TMSI (Trimethylsilylimidazole) (100:2 v/v).[1]

-

Step-by-Step Methodology

-

Sample Drying (Critical):

-

Evaporate the steroid extract (e.g., from SPE or LLE) to complete dryness under a stream of nitrogen at 40°C.

-

Why: Any residual water will hydrolyze the TMS reagent and quench the reaction.

-

-

Methoximation (The "Locking" Step):

-

Add 100 µL of 2% Methoxyamine HCl in pyridine to the dried residue.

-

Cap tightly and vortex for 30 seconds.

-

Incubate at 60°C for 60 minutes .

-

Insight: While 80°C is faster, 60°C is milder and prevents thermal degradation of labile corticoid side chains if present in the matrix.

-

-

Silylation (The Volatilization Step):

-

Do not evaporate the pyridine. The silylation happens in the pyridine solution.

-

Add 100 µL of MSTFA + 1% TMCS.

-

Incubate at 100°C for 60 minutes .

-

Why High Temp? The C20 hydroxyl group, particularly in 20

-dihydroprogesterone, is secondary.[1] If a 17

-

-

Final Workup (Optional but Recommended):

-

For dirty matrices (urine/plasma), a lipid removal step using Lipidex 5000 (gel filtration) can be employed to remove excess reagents and protect the GC column [1].

-

For clean standards: Inject directly or dilute with hexane.[1]

-

Data Analysis & Interpretation

Diagnostic Ions

The fragmentation of MO-TMS derivatives is distinct.[1] The molecular ion (

| Feature | m/z Characteristic | Explanation |

| Molecular Ion ( | 389 (for 20-OH-Progesterone) | MW of parent (316) + MO (29) + TMS (72) - 28 (loss of N2?)[1] Calculation: 316 + 29 (MO) + 72 (TMS) - H2O loss during MO = 417 (Actual MW).[1] |

| Base Peak | 188 | Characteristic D-ring fragment for 20-OTMS steroids.[1] |

| Loss of OMe | Loss of the methoxy group from the oxime.[4] | |

| Loss of TMS-OH | Loss of trimethylsilanol (common in silylated alcohols).[1] |

Correction on MW:

Native 20-OH-Progesterone (

-

MO at C3: Replaces

with -

TMS at C20: Replaces

with

The Syn/Anti Isomer Issue

Users must expect two peaks for 3-oxo-20-hydroxy steroids.[1]

-

Peak 1 (Syn): Usually elutes first.[1]

-

Peak 2 (Anti): Elutes second.

-

Quantification: You must sum the areas of both peaks for accurate quantification. The ratio between them is constant for a specific method but varies with reaction temperature.

Troubleshooting & Validation

Self-Validating the Protocol:

To ensure the system is working, include a "difficulty standard" such as Cortisol . Cortisol has hindered hydroxyls (11

-

Pass: Cortisol appears as a single major peak (fully derivatized MO-TMS, though often 3- and 4-TMS derivatives coexist if conditions vary).[1]

-

Fail: Broad tailing peaks indicate moisture contamination or old MSTFA.[1]

Common Failure Modes:

| Symptom | Root Cause | Corrective Action |

| Missing Peaks | Moisture in sample or pyridine.[1] | Dry sample longer; store pyridine over KOH.[1] |

| Tailing Peaks | Active sites in GC liner or column.[1] | Replace liner; trim column; silanize injector.[1] |

| Low 20-OH Response | Incomplete silylation (steric hindrance).[1] | Increase silylation temp to 100°C; switch to MSTFA/TMSI. |

| Variable Syn/Anti Ratio | Inconsistent incubation temp. | Use a digital heating block for precise control.[1] |

Experimental Workflow Diagram

Figure 2: Operational workflow for the analysis of 3-oxo-20-hydroxy steroids.[1][5][6]

References

-

Shackleton, C. H. L. (1986).[1][7] Profiling steroid hormones and urinary steroids.[1][7][8] Journal of Chromatography B: Biomedical Sciences and Applications, 379, 91-156.[1]

-

Krone, N., et al. (2010).[1] Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496-504.[1]

-

Thermo Fisher Scientific. (2014).[1] Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling.[1][6] Application Note 10405.

Sources

- 1. (20S)-20-Hydroxypregn-4-en-3-one Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 3. youtube.com [youtube.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

LC-MS/MS quantification of Allopregnan-20alpha-ol-3-one in serum

Application Note: High-Sensitivity LC-MS/MS Quantification of Allopregnan-20

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantification of Allopregnan-20

This analyte represents a significant analytical challenge due to its low physiological abundance (pg/mL range) and the existence of isobaric isomers (e.g., Allopregnanolone,

Key Technical Innovations:

-

Chemical Derivatization: Utilization of Girard Reagent P (GP) to introduce a permanent cationic charge to the C3 ketone, enhancing Electrospray Ionization (ESI) response by 10-100 fold compared to neutral steroid analysis.

-

Chromatographic Selectivity: Use of a Biphenyl stationary phase to achieve baseline resolution between the

and

Biological Context & Target Analyte

Allopregnan-20

Metabolic Pathway

The following diagram illustrates the formation of the target analyte and its relationship to interfering isomers.

Figure 1: Metabolic pathway showing the target analyte and critical isobaric interferences.[1]

Analytical Strategy

The Isomer Challenge

The target molecule (

-

Solution: Biphenyl columns utilize

interactions which are highly sensitive to the spatial arrangement of steroid rings and hydroxyl groups, offering superior selectivity for

Sensitivity Enhancement (Derivatization)

Neutral steroids ionize poorly in ESI. By reacting the C3 ketone with Girard Reagent P (GP), we attach a pyridinium moiety.

-

Reaction: Steroid (

) + GP-Hydrazine -

Benefit: This adds a permanent positive charge, making the molecule "pre-ionized" and shifting the mass by +134.1 Da , moving the signal away from low-mass solvent noise.

Detailed Protocol

Reagents & Materials

-

Standards: Allopregnan-20

-ol-3-one (Custom synthesis or Steraloids/Sigma), Allopregnanolone (Interference check). -

Internal Standard (IS): Progesterone-

or 5 -

Derivatization Agent: Girard Reagent P (chloride salt).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), MTBE (Methyl tert-butyl ether).

-

Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or Thermo Accucore Biphenyl.

Sample Preparation Workflow

Figure 2: Sample preparation workflow utilizing LLE and Girard P derivatization.

Step-by-Step Procedure:

-

Extraction (LLE):

-

Aliquot 200 µL serum into a glass tube.

-

Add 10 µL Internal Standard (10 ng/mL working solution).

-

Add 1 mL MTBE . Vortex vigorously for 5 minutes.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean vial.

-

Note: Repeat extraction once for maximum recovery (optional).

-

Evaporate to dryness under nitrogen at 45°C.

-

-

Derivatization:

-

Prepare Girard P Solution: 10 mg/mL in Methanol with 1% Formic Acid.

-

Add 100 µL of Girard P Solution to the dried residue.

-

Seal vial and incubate at 60°C for 60 minutes .

-

Mechanism:[2] The acid catalyzes the hydrazone formation at the C3 ketone.

-

Evaporate the solvent again to remove excess acid (crucial for column life).

-

Reconstitute in 100 µL of 50:50 Methanol:Water (0.1% FA).

-

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (Agilent 1290 or equivalent).

-

Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Why Methanol? Methanol provides better selectivity for steroid isomers on Biphenyl phases than Acetonitrile.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % B | Description |

| 0.0 | 40 | Initial Hold |

| 1.0 | 40 | Load |

| 8.0 | 75 | Isomer Separation Window |

| 8.1 | 98 | Wash |

| 10.0 | 98 | Wash |

| 10.1 | 40 | Re-equilibration |

| 12.0 | 40 | End |

Mass Spectrometry (Source Parameters):

-

Mode: ESI Positive (due to GP tag).

-

Capillary Voltage: 3500 V.

-

Gas Temp: 250°C (Avoid high temps which may degrade the hydrazone).

MRM Transitions (Calculated):

-

Target MW (Native): 318.5 Da.

-

Girard P Modification: Adds 134.1 Da.

-

Precursor Ion [M]+: 452.6 m/z.

| Analyte | Precursor (m/z) | Product (m/z) | CE (V) | Notes |

| Allopregnan-20 | 452.6 | 80.0 | 40 | Pyridine ring (Quant) |

| 452.6 | 373.2 | 30 | Loss of Pyridine (Qual) | |

| Allopregnanolone-GP | 452.6 | 80.0 | 40 | Separated by RT |

| IS (Prog- | 465.6 | 80.0 | 40 | Internal Standard |

Note: The "Product 80.0" is the pyridinium moiety common to GP derivatives. While not specific structurally, specificity is achieved via the Precursor mass and, critically, the Retention Time (RT).

Validation & Performance

To ensure scientific integrity (E-E-A-T), the method must be self-validating:

-

Isomer Resolution Test:

-

Inject a mixture of Allopregnanolone (

-OH) and Allopregnan-20 -

Requirement: Baseline separation (

). The Biphenyl column typically elutes the

-

-

Linearity:

-

Range: 10 pg/mL to 5000 pg/mL.

-

Weighting:

.

-

-

Matrix Effect:

-

Compare post-extraction spike in serum vs. solvent standards. GP derivatization usually reduces matrix suppression by eluting in a cleaner region of the chromatogram.

-

References

-

Agilent Technologies. "Progesterone Metabolism in Serum - LC/MS/MS Analysis.

- Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma." Thermo Technical Notes.

- Griffiths, W. J., et al. "Analysis of Ketosteroids by Girard P Derivatization." Thermo Fisher Scientific / Steroids Journal.

-

Hinchliffe, E., et al. "LC-MS/MS quantitation of the primary reduced metabolites of progesterone in serum." Steroids, 2025.[4][5]

-

[Link]

- Relevance: Recent authoritative source on quantifying 20 -OHP and 5 -DHP metabolites.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. LC-MS/MS quantitation of the primary reduced metabolites of progesterone in serum during the third trimester of human pregnancy reveals a potential role for 20β-hydroxyprogesterone and 5β-dihydroprogesterone in functional progesterone withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Stereoselective Reduction of 5α-Pregnane-3,20-dione

Introduction

The stereoselective reduction of 5α-pregnane-3,20-dione is a critical transformation in the synthesis of biologically active neurosteroids, most notably allopregnanolone (3α-hydroxy-5α-pregnan-20-one). Allopregnanolone is a potent positive allosteric modulator of the GABAA receptor, exhibiting significant anxiolytic, anticonvulsant, and sedative properties.[1][2] The precise control of the stereochemistry at the C3 and C20 positions is paramount, as the biological activity of the resulting pregnanolone isomers is highly dependent on their three-dimensional structure. This guide provides an in-depth analysis of various protocols for the stereoselective reduction of 5α-pregnane-3,20-dione, detailing the underlying principles and offering field-proven methodologies for researchers in drug development and medicinal chemistry.

5α-Pregnane-3,20-dione serves as a key intermediate in the metabolic pathway of progesterone.[3] In the central nervous system, progesterone is first converted to 5α-dihydroprogesterone (5α-pregnane-3,20-dione) by the enzyme 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the C3 ketone to a 3α-hydroxyl group, yielding allopregnanolone.[1][3] The synthetic challenge lies in mimicking this high stereoselectivity in a laboratory setting. This document will explore several methodologies, including metal hydride reductions with bulky reagents, the Meerwein-Ponndorf-Verley reduction, and catalytic hydrogenation, providing a comprehensive overview for the synthesis of specific pregnanolone stereoisomers.

Principles of Stereoselective Reduction of Steroidal Ketones

The stereochemical outcome of the reduction of the C3 and C20 ketones in 5α-pregnane-3,20-dione is primarily governed by the steric environment around the carbonyl groups. The approach of the hydride reagent to the carbonyl carbon can be from either the α-face (bottom face) or the β-face (top face) of the steroid nucleus.

-

C3-Ketone: The C3 position is part of the A-ring, which adopts a chair conformation. The approach of the reducing agent is influenced by the axial hydrogen atoms at C1 and C5, and the C19 angular methyl group. Generally, reduction from the less hindered equatorial (α) direction leads to the axial (β) alcohol, while attack from the more hindered axial (β) direction yields the equatorial (α) alcohol. The use of sterically bulky reducing agents favors attack from the less hindered α-face, leading to the formation of the 3β-hydroxy epimer. Conversely, smaller reducing agents can approach from the β-face, resulting in the thermodynamically more stable 3α-hydroxy epimer.

-

C20-Ketone: The C20 ketone is located on the flexible side chain. The stereochemical outcome is influenced by the adjacent C17 and C21 methyl groups. The use of certain reducing agents and reaction conditions can favor the formation of either the 20α- or 20β-hydroxy isomer.

Protocols for Stereoselective Reduction

This section details step-by-step protocols for achieving high stereoselectivity in the reduction of 5α-pregnane-3,20-dione.

Protocol 1: Highly Stereoselective Synthesis of 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) using a Bulky Borohydride Reagent

This protocol utilizes potassium trisiamylborohydride (KS-Selectride), a sterically hindered reducing agent, to achieve a highly stereoselective reduction of the C3 ketone, yielding the desired 3α-hydroxy configuration with high yield.[4]

Rationale: The large steric bulk of the trisiamylborohydride reagent prevents its approach from the more hindered β-face of the steroid. Consequently, the hydride is delivered to the C3 carbonyl from the less hindered α-face, resulting in the formation of the thermodynamically favored 3α-equatorial alcohol. This method is reported to yield over 90% of the desired 3α-isomer.[4]

Experimental Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5α-pregnane-3,20-dione (1.0 g, 3.16 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a 1.0 M solution of potassium trisiamylborohydride (KS-Selectride) in THF (3.5 mL, 3.5 mmol) to the stirred solution over 15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3 v/v). The reaction is typically complete within 2-3 hours.

-

Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of water (5 mL) at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Add a 3 M aqueous solution of sodium hydroxide (5 mL) followed by the dropwise addition of 30% hydrogen peroxide (5 mL) to oxidize the residual boranes. Stir the mixture for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3α-hydroxy-5α-pregnan-20-one.

Expected Outcome: This protocol is expected to yield primarily 3α-hydroxy-5α-pregnan-20-one with a reported yield exceeding 90%.[4]

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction for Chemoselective Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[5][6] This method is particularly useful when other reducible functional groups are present in the molecule.

Rationale: The MPV reduction proceeds through a six-membered cyclic transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide.[6] The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the sacrificial alcohol and by distilling off the acetone formed during the reaction.[7] This method offers excellent chemoselectivity, leaving other functional groups like esters and acetals untouched.[7]

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 5α-pregnane-3,20-dione (1.0 g, 3.16 mmol) and aluminum isopropoxide (0.97 g, 4.74 mmol).

-

Solvent Addition: Add anhydrous isopropanol (50 mL).

-

Reaction: Heat the mixture to a gentle reflux. Slowly distill off the acetone as it is formed to drive the equilibrium towards the products.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to hydrolyze the aluminum salts.

-

Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel.

Expected Outcome: The MPV reduction is expected to yield a mixture of the 3- and 20-reduced products. The stereoselectivity can be influenced by the specific reaction conditions.

Protocol 3: Catalytic Hydrogenation for the Synthesis of Pregnanediols

Catalytic hydrogenation is a widely used method for the reduction of ketones. The stereochemical outcome is dependent on the catalyst, solvent, and other reaction conditions. Platinum-based catalysts, such as Adams' catalyst (PtO2), are commonly employed.

Rationale: The steroid molecule adsorbs onto the surface of the catalyst, and hydrogen is delivered from the less sterically hindered face. In the case of 5α-pregnane-3,20-dione, the α-face is generally more accessible, leading to the formation of the 3β- and 20β-hydroxy isomers.

Experimental Procedure:

-

Catalyst Pre-activation (if using Adams' catalyst): In a hydrogenation flask, suspend Adams' catalyst (PtO2, 50 mg) in ethanol (10 mL). Subject the suspension to a hydrogen atmosphere (balloon or Parr apparatus) with stirring until the catalyst turns black, indicating the formation of platinum metal.

-

Reaction Setup: To the activated catalyst, add a solution of 5α-pregnane-3,20-dione (1.0 g, 3.16 mmol) in ethanol (40 mL).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product mixture by column chromatography to separate the different stereoisomers of 5α-pregnane-3,20-diol.

Expected Outcome: Catalytic hydrogenation is expected to yield a mixture of diol stereoisomers. The exact ratio will depend on the specific catalyst and conditions used.

Summary of Stereoselective Reduction Methods

| Reduction Method | Reagent/Catalyst | Typical Solvent | Key Advantages | Predominant Stereoisomer(s) |

| Bulky Borohydride Reduction | Potassium trisiamylborohydride (KS-Selectride) | THF | High stereoselectivity at C3, high yield | 3α-hydroxy-5α-pregnan-20-one[4] |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide | Isopropanol | High chemoselectivity, mild conditions[5][6] | Mixture of 3- and 20-hydroxy isomers |

| Catalytic Hydrogenation | PtO2 (Adams' catalyst) | Ethanol | Complete reduction to diols | Mixture of 3β,20β-dihydroxy-5α-pregnane |

| Luche Reduction | NaBH4, CeCl3 | Methanol | Can alter stereoselectivity of NaBH4 | Can favor axial alcohol formation |

Visualizing the Reaction Pathways

Stereoselective Reduction of 5α-Pregnane-3,20-dione

Caption: Reaction pathways for the stereoselective reduction of 5α-pregnane-3,20-dione.

Conclusion

The stereoselective reduction of 5α-pregnane-3,20-dione is a pivotal step in the synthesis of neuroactive steroids. The choice of reducing agent and reaction conditions allows for precise control over the stereochemical outcome. For the targeted synthesis of allopregnanolone, the use of sterically hindered borohydrides like KS-Selectride offers a highly efficient and selective method. The Meerwein-Ponndorf-Verley reduction provides a valuable alternative when high chemoselectivity is required. Catalytic hydrogenation, while less selective at the individual ketone level, is effective for the exhaustive reduction to pregnanediols. The protocols and principles outlined in this guide provide a robust framework for researchers to design and execute the stereoselective reduction of 5α-pregnane-3,20-dione, enabling the synthesis of specific stereoisomers for further biological evaluation.

References

-

Wiebe, J. P., Deline, C., Buckingham, K. D., Dave, V., & Stothers, J. B. (1985). Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one. Steroids, 45(1), 39-51. [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

5α-Pregnan-17α-ol-3,20-dione - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Meerwein–Ponndorf–Verley reduction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Biosynthesis of allopregnanolone. Neurons can synthesize... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

Melcangi, R. C., & Panzica, G. (2022). Allopregnanolone: An overview on its synthesis and effects. Journal of Neuroendocrinology, 34(2), e13073. [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Allopregnanolone: An overview on its synthesis and effects - PubMed. (2022). Retrieved February 20, 2026, from [Link]

Sources

- 1. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allopregnanolone: An overview on its synthesis and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 7. Chemicals [chemicals.thermofisher.cn]

Troubleshooting & Optimization

improving aqueous solubility of Allopregnan-20alpha-ol-3-one for injection

Technical Support Center: Solubilization of Allopregnan-20 -ol-3-one

Subject: Improving Aqueous Solubility for Parenteral (Injection) Formulations

Molecule: 5

Molecule Profile & Solubility Challenge

Before proceeding with formulation, verify your specific isomer.[5] The nomenclature for pregnane derivatives is often confused. This guide addresses 5

| Property | Value / Characteristic | Implication for Formulation |

| CAS Registry | 516-59-6 | Ensure CoA matches this specific isomer. |

| LogP (Predicted) | ~3.8 – 4.2 | Highly lipophilic; practically insoluble in water ( |

| pKa | Non-ionizable | pH adjustment alone will not significantly improve solubility.[5] |

| Key Risk | Crystallization | The 3-ketone/20-hydroxyl structure favors strong crystal lattice energy.[1][2][3] |

Formulation Strategy Decision Matrix

Use the following logic flow to select the appropriate solubilization method based on your study requirements.